1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known to interact with various biological targets, but specific interactions for this compound need further investigation.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or modulating receptors . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target . The downstream effects of these interactions can vary widely and are dependent on the specific context of the biological system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and ammonia or an amine. One common method includes the Mannich reaction, where the pyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities or selectivities for certain targets, making it valuable for specific applications .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7)4-8-9(5)2/h4H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMVIBHFGRZKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355953 |
Source
|
Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-31-2 |
Source
|
Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.